

Application Notes and Protocols for Cesium Formate Additive in Perovskite Ink

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest						
Compound Name:	Cesium formate					
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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the incorporation of **cesium formate** (CsHCOO) as a performance-enhancing additive in formamidinium-cesium lead iodide perovskite inks. The use of **cesium formate** has been shown to improve perovskite film quality, leading to higher power conversion efficiencies and enhanced stability in perovskite solar cells.

Introduction

Cesium formate is a pseudohalide salt that serves as a valuable additive in perovskite ink formulations. Its primary role is to modulate the crystallization kinetics of the perovskite film. The formate anion (HCOO⁻) strongly coordinates with lead (II) ions (Pb²⁺), which slows down the perovskite growth rate. This controlled crystallization process leads to the formation of perovskite films with significantly improved characteristics, including enlarged grain size, enhanced crystallinity, and a reduction in defect states.[1][2] Consequently, the incorporation of **cesium formate** as an additive has been demonstrated to boost the power conversion efficiency (PCE) and improve the long-term stability of perovskite solar cells.[1][2]

Mechanism of Action

The beneficial effects of **cesium formate** as an additive in perovskite ink stem from its influence on the crystallization process and its ability to passivate defects. The formate ion plays a crucial role in this mechanism.



- Slowing Crystallization: The strong coordination between the formate anion and Pb²⁺ ions slows the perovskite growth rate. This is achieved through a formate-iodide anion exchange, which provides a more controlled crystallization process.[1][2]
- Defect Passivation: The formate anion also inhibits the formation of metallic lead (Pb^o) on the surface of the perovskite film, a common defect that can hinder device performance. By passivating these surface defects, carrier recombination is suppressed, leading to longer carrier lifetimes.[1]
- Improved Film Quality: The controlled crystallization and defect passivation result in perovskite films with larger grain sizes, improved crystallinity, and a more uniform morphology.[1][2]

Quantitative Data Summary

The addition of **cesium formate** to perovskite ink has a demonstrable positive impact on the performance of perovskite solar cells. The following table summarizes key performance metrics from studies utilizing **cesium formate** as an additive.



Perovsk ite Compos ition	Additive Concent ration (mol%)	Voc (V)	Jsc (mA/cm²)	Fill Factor (%)	PCE (%)	Stability (after 1000h in ambient air)	Referen ce
FA0.9Cso. 1Pbl3 (p- i-n)	0	-	-	-	18.01	-	[1]
FA _{0.9} Cs ₀ . 1Pbl ₃ (p- i-n)	3	-	-	-	20.04	90% of original PCE	[1]
FA _{0.9} Cs ₀ . 1Pbl ₃ (n- i-p)	0	-	-	-	17.12	-	[1]
FA _{0.9} Cs ₀ . 1Pbl ₃ (n- i-p)	3	-	-	-	18.57	-	[1]

Experimental Protocols

Perovskite Ink Preparation Protocol (with and without Cesium Formate Additive)

This protocol is for the preparation of a 1 M Cs_{0.15}FA_{0.85}PbI₃ perovskite precursor solution.

Materials:

- Lead (II) iodide (Pbl₂)
- Formamidinium iodide (FAI)
- Cesium iodide (CsI)
- Cesium formate (CsHCOO)



- Anhydrous Dimethylformamide (DMF)
- Anhydrous Dimethyl sulfoxide (DMSO)
- Vials
- Magnetic stirrer and stir bars
- Pipettes

Procedure:

- Solvent Preparation: Prepare a 4:1 (v/v) mixture of DMF and DMSO.
- Control Perovskite Ink (without additive):
 - In a vial, dissolve 461.0 mg of Pbl₂, 146.2 mg of FAI, and 38.9 mg of CsI in 1 mL of the DMF/DMSO solvent mixture.[3]
 - Stir the solution on a magnetic stirrer at room temperature for at least 2 hours to ensure complete dissolution.
- Perovskite Ink with Cesium Formate Additive (3 mol%):
 - In a separate vial, prepare the control perovskite ink as described in step 2.
 - Calculate the required amount of Cesium Formate for a 3 mol% concentration relative to the lead content. For a 1M solution, this would be approximately 15.3 mg of CsHCOO per 1 mL of solution.
 - Add the calculated amount of Cesium Formate to the perovskite precursor solution.
 - Stir the solution on a magnetic stirrer at room temperature for an additional hour to ensure the additive is fully dissolved.
- Filtration: Before use, filter the precursor solutions through a 0.22 μm PTFE syringe filter to remove any undissolved particles.



Perovskite Film Deposition and Annealing Protocol (Spin-Coating)

Materials:

- Prepared perovskite inks (control and with additive)
- Substrates (e.g., FTO-coated glass)
- Spin coater
- Hotplate
- Nitrogen-filled glovebox

Procedure:

- Substrate Cleaning: Thoroughly clean the substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.
- · Spin Coating:
 - Transfer the cleaned substrates into a nitrogen-filled glovebox.
 - Dispense an appropriate amount of the perovskite ink (e.g., 50 μL) onto the substrate.
 - Spin coat the substrate in a two-step program:
 - Step 1: 1000 rpm for 10 seconds (for initial spreading).
 - Step 2: 4000 rpm for 30 seconds (for film formation).
- Annealing:
 - Immediately transfer the spin-coated films to a preheated hotplate inside the glovebox.
 - Anneal the films at 100 °C for 60 minutes.



 Cooling: Allow the films to cool down to room temperature before further characterization or device fabrication.

Characterization Protocols

4.3.1. X-ray Diffraction (XRD)

- Objective: To analyze the crystallinity and phase purity of the perovskite films.
- Procedure:
 - Mount the perovskite film on the XRD sample holder.
 - Set the 2θ scan range from 10° to 60°.
 - Use a Cu K α radiation source ($\lambda = 1.54 \text{ Å}$).
 - Set the scan speed to a suitable rate (e.g., 2°/min).
 - Analyze the resulting diffraction pattern to identify characteristic perovskite peaks and any secondary phases like PbI₂.

4.3.2. Scanning Electron Microscopy (SEM)

- Objective: To visualize the surface morphology and grain structure of the perovskite films.
- Procedure:
 - Mount a small piece of the perovskite film on an SEM stub using conductive carbon tape.
 - If necessary, coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging.
 - Insert the sample into the SEM chamber.
 - Use an accelerating voltage of 5-15 kV to acquire top-down images of the film surface at various magnifications.

4.3.3. Solar Cell Performance Measurement

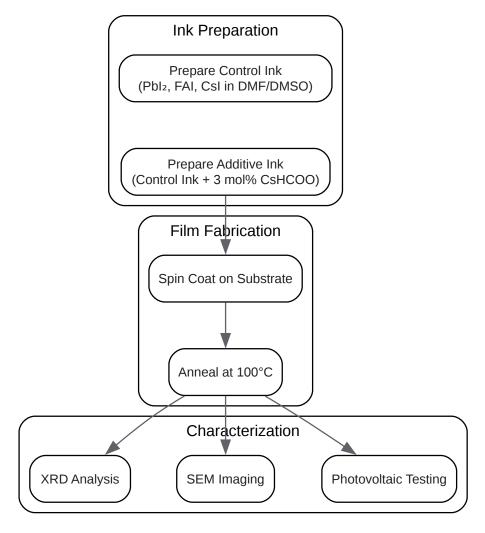


- Objective: To determine the photovoltaic performance of the fabricated solar cells.
- Procedure:
 - Use a solar simulator with a light intensity of 100 mW/cm² (AM 1.5G).
 - Contact the fabricated solar cell with probes.
 - Measure the current density-voltage (J-V) curve by sweeping the voltage from reverse to forward bias.
 - Extract the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

Visualizations



Experimental Workflow for Perovskite Ink with Cesium Formate Additive

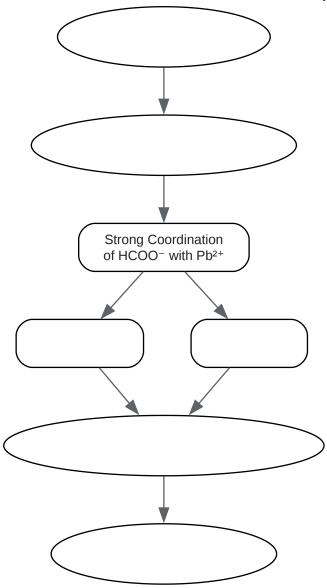


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Caption: Experimental workflow from ink preparation to characterization.



Mechanism of Cesium Formate Additive in Perovskite Crystallization



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